3-Methoxy-5-nitrobenzohydrazide
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Overview
Description
3-Methoxy-5-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a hydrazide functional group (-CONHNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitrobenzohydrazide typically involves the reaction of 3-methoxy-5-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide product, which is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Reduction: 3-Methoxy-5-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides.
Condensation: Hydrazone derivatives.
Scientific Research Applications
3-Methoxy-5-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive hydrazone derivatives with potential antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: It can be employed as a reagent in the detection and quantification of certain analytes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzohydrazide and its derivatives often involves interactions with biological targets such as enzymes or receptors. For instance, hydrazone derivatives can inhibit bacterial growth by interfering with essential enzymes or disrupting cell wall synthesis. The specific molecular targets and pathways depend on the structure of the derivative and the biological system being studied .
Comparison with Similar Compounds
3-Methoxybenzohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitrobenzohydrazide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3,5-Dimethoxybenzohydrazide: Contains an additional methoxy group, potentially altering its chemical and biological properties.
Uniqueness: 3-Methoxy-5-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H9N3O4 |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
3-methoxy-5-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-3-5(8(12)10-9)2-6(4-7)11(13)14/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
ZKCABGIEUGOZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
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